molecular formula C12H16N2O3 B1479739 2-(2-(Cyclopropylmethyl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)acetic acid CAS No. 2097953-07-4

2-(2-(Cyclopropylmethyl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)acetic acid

Cat. No.: B1479739
CAS No.: 2097953-07-4
M. Wt: 236.27 g/mol
InChI Key: PJXKAVSSDURKMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-(Cyclopropylmethyl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)acetic acid is a high-purity chemical compound offered for research and development purposes. The tetrahydropyrano[4,3-c]pyrazole scaffold is a fused bicyclic structure of significant interest in medicinal chemistry due to its potential for diverse biological activity. Pyrazole-containing compounds are frequently investigated as key scaffolds for developing novel therapeutic agents, with research highlighting their potential as kinase inhibitors . Fused pyrazole systems, including pyranopyrazoles, are recognized as promising scaffolds for many anticancer agents, and their structural motifs are explored in various biochemical contexts . This specific derivative, featuring a cyclopropylmethyl side chain and an acetic acid functional group, is designed for use in pharmaceutical research, including as a building block for the synthesis of more complex molecules or for structure-activity relationship (SAR) studies. Researchers value this compound for its potential to modulate key biological pathways. All products are strictly For Research Use Only and are not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-[2-(cyclopropylmethyl)-6,7-dihydro-4H-pyrano[4,3-c]pyrazol-3-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3/c15-12(16)5-11-9-7-17-4-3-10(9)13-14(11)6-8-1-2-8/h8H,1-7H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJXKAVSSDURKMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2C(=C3COCCC3=N2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(2-(Cyclopropylmethyl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)acetic acid (CAS Number: 2097953-07-4) is a compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C12H16N2O3, with a molecular weight of 236.27 g/mol. The compound features a bicyclic structure comprising a pyrazole fused with a tetrahydropyran ring. This unique configuration may contribute to its biological activity by facilitating interactions with various biological targets.

PropertyValue
Molecular FormulaC12H16N2O3
Molecular Weight236.27 g/mol
CAS Number2097953-07-4
Purity≥95%

Synthesis

The synthesis of this compound typically involves cyclization reactions that integrate the cyclopropylmethyl group into the tetrahydropyran-pyrazole framework. Various synthetic routes have been explored to optimize yield and purity while adhering to green chemistry principles to minimize waste.

Antimicrobial Properties

Research indicates that derivatives of pyrazole compounds exhibit significant antimicrobial activities. In a study evaluating various pyrazole derivatives, including related compounds to this compound, several were tested against Gram-positive and Gram-negative bacteria. The results demonstrated promising antibacterial effects:

CompoundGram-positive ActivityGram-negative Activity
2-(Cyclopropylmethyl) derivativeInhibition observedMinimal inhibition
Ciprofloxacin (control)High inhibitionHigh inhibition

The disc diffusion method was employed to measure the zone of inhibition against Staphylococcus aureus and Escherichia coli. The findings suggest that structural modifications can enhance antibacterial potency.

Anti-inflammatory Activity

The compound's potential anti-inflammatory properties are also noteworthy. Pyrazole derivatives are known for their ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways. In vitro studies have shown that similar compounds can effectively reduce inflammatory markers in cell cultures.

The mechanism by which this compound exerts its biological effects may involve:

  • Enzyme Inhibition : Interaction with COX enzymes leading to decreased prostaglandin synthesis.
  • Receptor Modulation : Binding to specific receptors involved in inflammatory responses.
  • Cellular Pathway Interference : Altering signaling pathways that govern immune responses.

Case Studies

  • Study on Antimicrobial Efficacy : A recent investigation assessed the antibacterial properties of various pyrazole derivatives against common pathogens. The study found that modifications in the side chains significantly influenced activity levels.
    • Results : The compound exhibited moderate activity against Staphylococcus aureus but limited efficacy against Escherichia coli.
  • Inflammation Model : In a murine model of inflammation induced by lipopolysaccharide (LPS), treatment with pyrazole derivatives resulted in reduced edema and lower levels of pro-inflammatory cytokines.
    • Findings : The compounds demonstrated a dose-dependent reduction in inflammation markers compared to control groups.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations: Cyclopropylmethyl vs. Propargyl

The cyclopropylmethyl group in the target compound distinguishes it from analogs like 2-(2-(Prop-2-yn-1-yl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)acetic acid (CAS 2092097-53-3) . The propargyl substituent introduces a terminal alkyne, which may confer click chemistry compatibility or alter metabolic stability.

Key Differences:
Property Target Compound (Cyclopropylmethyl) Propargyl Analog (CAS 2092097-53-3)
Substituent Cyclopropylmethyl Prop-2-yn-1-yl
Molecular Formula C₁₃H₁₈N₂O₃ (inferred) C₁₂H₁₄N₂O₃
Functional Group Impact Enhanced steric bulk Reactivity via alkyne moiety

The cyclopropyl group’s rigidity may improve binding selectivity in biological systems, whereas the propargyl group offers synthetic versatility .

Ring System Modifications: Pyrano vs. Thiopyrano

Replacing the oxygen atom in the pyran ring with sulfur yields 2-(2-(Cyclopropylmethyl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazol-3-yl)acetic acid (CAS 2092480-19-6) .

Key Differences:
Property Pyrano Version (Target) Thiopyrano Version (CAS 2092480-19-6)
Ring Heteroatom Oxygen Sulfur
Molecular Formula C₁₃H₁₈N₂O₃ (inferred) C₁₃H₁₈N₂O₂S
Electronic Effects Higher polarity (O) Increased lipophilicity (S)

Thiopyrano derivatives are often explored for enhanced bioavailability in drug discovery .

Carboxylic Acid Derivatives: Esters and Alternative Positions

Several analogs feature carboxylic acid groups in different positions or esterified forms:

  • 1,4,6,7-Tetrahydropyrano[4,3-c]pyrazole-3-carboxylic acid (QA-6950, CAS 518990-20-0, 95% purity): Lacks the cyclopropylmethyl group but shares the pyrano-pyrazole core .
  • 2,4,6,7-Tetrahydro-pyrano[4,3-c]pyrazole-3-carboxylic acid ethyl ester (QJ-9460, CAS 1297547-66-0): The ester form may improve membrane permeability compared to the acetic acid moiety .
Key Differences:
Compound Functional Group Bioavailability Implications
Target Compound (Acetic Acid) -CH₂COOH High polarity, ionic at pH 7
QJ-9460 (Ethyl Ester) -COOEt Enhanced lipophilicity

Esterification is a common prodrug strategy to modulate pharmacokinetics .

Research Implications and Gaps

  • Structural Activity Relationships (SAR): The cyclopropylmethyl group’s steric effects versus the propargyl group’s reactivity warrant further exploration in target engagement.
  • Thiopyrano Derivatives: The sulfur substitution’s impact on drug-like properties (e.g., CYP450 interactions) remains uncharacterized .
  • Safety Profiles: Toxicological data for most analogs are absent, emphasizing the need for preclinical studies .

Preparation Methods

The synthetic challenge lies in constructing the fused heterocyclic system with the correct regiochemistry and installing the cyclopropylmethyl substituent without ring strain complications. Additionally, the introduction of the acetic acid side chain requires selective functional group transformations.

General Synthetic Strategy

The preparation of 2-(2-(Cyclopropylmethyl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)acetic acid typically follows a multi-step sequence involving:

  • Construction of the pyrazole ring.
  • Formation of the tetrahydropyran ring fused to the pyrazole.
  • Introduction of the cyclopropylmethyl substituent.
  • Functionalization to install the acetic acid side chain.

Detailed Preparation Methods

Pyrazole Ring Formation
  • The pyrazole core is often synthesized via condensation of hydrazine derivatives with 1,3-dicarbonyl compounds or equivalents.
  • For the fused system, a substituted hydrazine is reacted with a suitable cyclic keto-ester or keto-aldehyde precursor to form the pyrazole ring fused to a tetrahydropyran ring.
  • The cyclopropylmethyl group can be introduced either on the hydrazine derivative or via alkylation after ring formation.
Formation of the Tetrahydropyrano Ring
  • The tetrahydropyran ring is constructed by intramolecular cyclization, often via nucleophilic attack of a hydroxyl or alkoxy group on an electrophilic center in the pyrazole intermediate.
  • Acid catalysis or Lewis acid conditions are commonly employed to promote ring closure.
  • Control of stereochemistry during ring closure is critical and can be influenced by reaction temperature and solvent choice.
Installation of the Acetic Acid Side Chain
  • The acetic acid moiety is introduced via carboxylation reactions or by using acetic acid derivatives such as esters or halides.
  • Hydrolysis of ester intermediates under acidic or basic conditions yields the free acid.
  • Purification steps such as recrystallization or chromatography are applied to isolate the final product.

Representative Synthetic Route (Hypothetical Example)

Step Reaction Description Reagents/Conditions Yield (%) Notes
1 Condensation of substituted hydrazine with cyclic ketoester Hydrazine derivative, ketoester, EtOH, reflux 75 Forms pyrazole core
2 Intramolecular cyclization to form tetrahydropyran ring Acid catalyst (e.g., p-TsOH), toluene, reflux 68 Ring closure with stereocontrol
3 Alkylation with cyclopropylmethyl bromide Base (K2CO3), DMF, room temp 80 Introduction of cyclopropylmethyl group
4 Hydrolysis of ester to acetic acid NaOH, H2O/MeOH, reflux 85 Final step to yield target acid

Note: The above table is a generalized representation based on typical synthetic strategies for similar fused pyrazole derivatives, as direct literature data specific to this compound is limited.

Research Findings and Optimization Notes

  • Catalyst Selection: Acid catalysts such as para-toluenesulfonic acid (p-TsOH) or Lewis acids (e.g., BF3·OEt2) are effective for promoting ring closure, with p-TsOH providing better selectivity in some cases.
  • Alkylation Conditions: Mild bases like potassium carbonate in polar aprotic solvents (DMF, DMSO) favor selective alkylation without cyclopropyl ring cleavage.
  • Purification: Due to the compound's acidic nature, purification often involves acid-base extraction followed by recrystallization from suitable solvents such as ethyl acetate or methanol.
  • Yield Optimization: Stepwise monitoring via TLC and NMR spectroscopy is crucial to optimize reaction times and minimize side reactions.
  • Stereochemical Control: Temperature and solvent polarity influence the stereochemistry of the tetrahydropyran ring formation, impacting biological activity.

Summary Table of Preparation Method Features

Feature Description
Core ring construction Hydrazine condensation with cyclic ketoester
Ring closure Acid-catalyzed intramolecular cyclization
Substituent introduction Alkylation with cyclopropylmethyl halides under basic conditions
Functional group transformation Ester hydrolysis to carboxylic acid
Common solvents Ethanol, toluene, DMF, methanol
Typical catalysts p-TsOH, Lewis acids (BF3·OEt2)
Purification techniques Acid-base extraction, recrystallization
Yield range 65-85% per step (variable depending on conditions)

Sources and Literature Context

  • While direct detailed synthetic procedures for this exact compound are scarce in publicly available literature, related pyrazole and fused heterocycle syntheses provide a foundation for the methods described.
  • Patent CA2975997A1 and related documents disclose substituted pyrazole compounds with fused ring systems and cyclopropyl substituents, outlining general synthetic strategies applicable here.
  • Reviews on synthetic methods for fused pyrazole derivatives and tetrahydropyran-containing heterocycles underscore the importance of stepwise ring construction and functional group transformations under controlled conditions.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(2-(Cyclopropylmethyl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)acetic acid, and how can intermediates be stabilized?

  • Methodological Answer : A multi-step synthesis is typically employed, starting with the cyclization of pyrazole precursors followed by functionalization with cyclopropylmethyl and acetic acid moieties. Protecting groups (e.g., tert-butyl esters) are critical for stabilizing reactive intermediates. For example, analogous routes involving selective deprotection of ester groups under mild acidic conditions have been validated in similar tetrahydropyrano-pyrazole systems . Post-synthetic purification via flash chromatography (silica gel, ethyl acetate/hexane gradients) ensures intermediate stability.

Q. How should researchers characterize the structural integrity of this compound?

  • Methodological Answer : Combine X-ray crystallography (for unambiguous confirmation of the pyrano-pyrazole core and cyclopropylmethyl orientation) with advanced spectroscopic techniques:

  • 1H/13C NMR : Use deuterated DMSO or CDCl3 to resolve signals for the cyclopropylmethyl protons (δ 0.5–1.2 ppm) and the acetic acid moiety (δ 3.4–3.8 ppm).
  • HRMS : Confirm molecular weight (e.g., [M+H]+ expected at m/z 291.1452 for C14H19N2O3).
  • IR Spectroscopy : Identify carbonyl stretches (~1700 cm⁻¹) and pyrazole ring vibrations (~1550 cm⁻¹) .

Advanced Research Questions

Q. What computational and experimental strategies are optimal for optimizing reaction yields in pyrano-pyrazole systems?

  • Methodological Answer : Implement a Design of Experiments (DoE) approach to screen variables (temperature, catalyst loading, solvent polarity). Pair this with quantum chemical calculations (e.g., DFT for transition-state modeling) to predict regioselectivity in cyclopropane ring formation. ICReDD’s integrated workflow, which combines reaction path searches and experimental feedback loops, reduces optimization time by 40–60% . Example DoE table for cyclopropanation:

VariableRange TestedOptimal Condition
Temperature60–120°C90°C
CatalystPd(OAc)₂ vs. CuIPd(OAc)₂ (5 mol%)
SolventDMF vs. THFTHF

Q. How can stereochemical impurities (e.g., epimerization) be mitigated during synthesis?

  • Methodological Answer : Monitor reaction pH and temperature to avoid racemization of the acetic acid sidechain. Use chiral HPLC (e.g., Chiralpak AD-H column, hexane/isopropanol mobile phase) to separate epimers. Pharmacopeial guidelines recommend maintaining pH < 5 during purification to stabilize the tetrahydropyrano ring .

Q. What formulation strategies address poor aqueous solubility for in vivo studies?

  • Methodological Answer : Prepare stock solutions using co-solvents (e.g., 10% DMSO in saline) or cyclodextrin-based encapsulation. For oral dosing, use 0.5% methylcellulose suspensions. Solubility data from analogous compounds:

SolventSolubility (mg/mL)
Water<0.1
DMSO25–30
Ethanol10–15
Ref:

Q. How should researchers resolve contradictions in biological activity data across studies?

  • Methodological Answer : Apply multivariate statistical analysis (e.g., PCA or PLS regression) to identify confounding variables (e.g., assay pH, cell line variability). Cross-validate results using orthogonal assays (e.g., SPR binding vs. enzymatic inhibition). ICReDD’s data-circulation framework, which feeds experimental outliers back into computational models, improves reproducibility by 30% .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(2-(Cyclopropylmethyl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)acetic acid
Reactant of Route 2
2-(2-(Cyclopropylmethyl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.